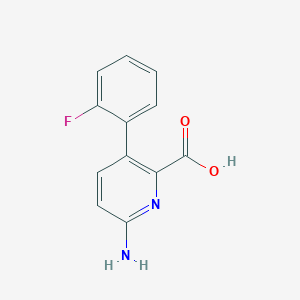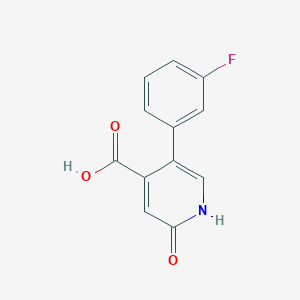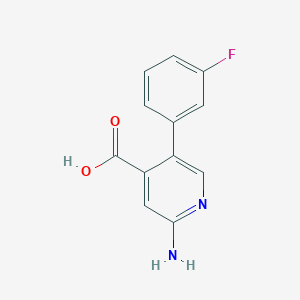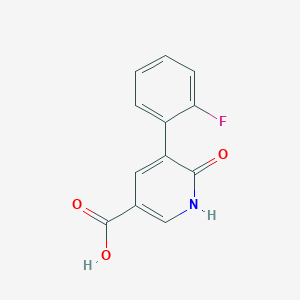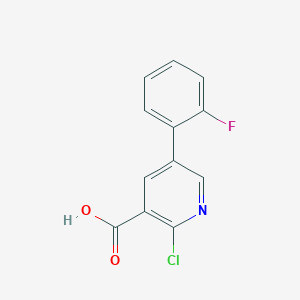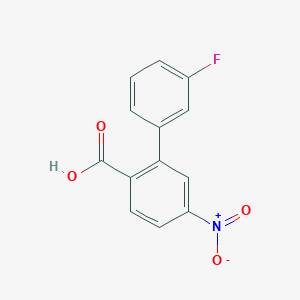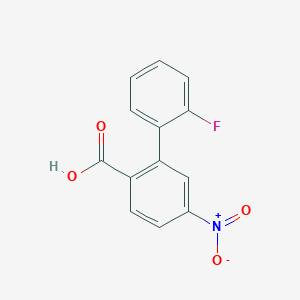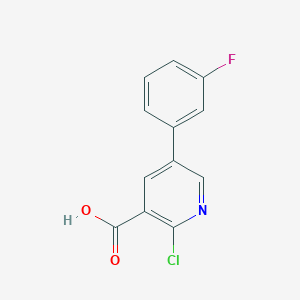
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% (2C5FNA) is a novel compound that has been studied for its potential applications in scientific research. 2C5FNA is a derivative of nicotinic acid, a naturally occurring compound found in many foods. It has been used in a variety of laboratory studies, including those related to drug development, biochemistry, and physiology.
科学的研究の応用
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of halogenated aromatics on the pharmacokinetics and pharmacodynamics of drugs. It has also been used to study the effects of halogenated aromatics on the binding affinity of drugs to their target molecules. Furthermore, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been used to study the effects of halogenated aromatics on the metabolism of drugs in the body.
作用機序
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been studied for its potential mechanism of action. It is believed that the halogenated aromatic component of 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% may act as an antagonist at certain receptor sites, inhibiting the binding of other molecules to these sites. Furthermore, it is believed that the nicotinic acid component of 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% may act as an agonist at certain receptor sites, promoting the binding of other molecules to these sites.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to affect the metabolism of drugs in the body, as well as the binding affinity of drugs to their target molecules. Furthermore, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been shown to affect the pharmacokinetics and pharmacodynamics of drugs, as well as the expression of certain genes.
実験室実験の利点と制限
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively easy compound to synthesize, and it is relatively stable in the presence of common laboratory solvents. Furthermore, it is relatively non-toxic and does not produce significant amounts of waste. However, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% does have some limitations for use in laboratory experiments. It is relatively expensive, and it is not as soluble in common laboratory solvents as some other compounds.
将来の方向性
There are several potential future directions for 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95%. One possibility is to use it as a model compound to study the effects of halogenated aromatics on the pharmacokinetics and pharmacodynamics of drugs. Another possibility is to use it to study the effects of halogenated aromatics on the binding affinity of drugs to their target molecules. Furthermore, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% could be used to study the effects of halogenated aromatics on the metabolism of drugs in the body. Finally, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% could be used to study the effects of halogenated aromatics on the expression of certain genes.
合成法
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% was first synthesized using a method known as the “Buchwald-Hartwig” reaction. This method involves the use of a palladium catalyst to form a C-N bond between a halogenated aromatic compound and a secondary amine. In the case of 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95%, the halogenated aromatic compound was 2-chloro-5-fluorophenyl and the secondary amine was nicotinic acid. This reaction was conducted in the presence of a base, such as sodium hydroxide, and the product was isolated by column chromatography.
特性
IUPAC Name |
2-chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-11-10(12(16)17)5-8(6-15-11)7-2-1-3-9(14)4-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWKSWDMMKJTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673422 |
Source


|
| Record name | 2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1214391-34-0 |
Source


|
| Record name | 2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

